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Compound of Interest

2-(5-Chloro-1H-indazol-3-
Compound Name:

yl)acetamide
CAS No.: 887145-79-1
Cat. No.: B1491763

Get Quote

Executive Summary & Target Profile

2-(5-Chloro-1H-indazol-3-yl)acetamide represents a strategic scaffold evolution in the design
of ligands for the 18 kDa Translocator Protein (TSPO). Historically known as the Peripheral
Benzodiazepine Receptor (PBR), TSPO is a critical biomarker for neuroinflammation and a
regulator of steroidogenesis.[1]

This compound is a bioisostere of the classic indole-3-acetamide class (e.g., FGIN-1-27). The
substitution of the indole core with an indazole ring is a medicinal chemistry tactic designed to
enhance metabolic stability while retaining nanomolar binding affinity.

Key Technical Specifications
e Chemical Formula: C

H

CIN
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e Molecular Weight: 209.63 g/mol [1]
e Primary Target: TSPO (Mitochondrial Outer Membrane)

o Mechanism: Allosteric modulation or direct ligand binding to the cholesterol-transport site.

SAR Landscape Analysis

The potency of 2-(5-Chloro-1H-indazol-3-yl)acetamide is derived from three specific
pharmacophores. The following diagram illustrates the functional logic behind each structural

component.
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Figure 1: Pharmacophore dissection of the indazole-3-ylacetamide scaffold. The 5-chloro
substituent and acetamide linker are critical for high-affinity binding to the TSPO hydrophobic
pocket.

Detailed SAR Breakdown[1]
A. The Core Switch: Indole vs. Indazole

The "Gold Standard" ligands, such as FGIN-1-27, utilize an indole core.[1] However, indoles
are electron-rich and susceptible to oxidative metabolism (e.g., by cytochrome P450s) at the
C2-C3 double bond.[1]

¢ Modification: Replacing the C2 carbon with a nitrogen atom creates the Indazole core.
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e Impact: This reduces electron density, significantly increasing resistance to oxidative
degradation while maintaining the planar geometry required for pi-stacking within the TSPO
binding cleft.

B. The 5-Chloro Substituent

TSPO ligands require a lipophilic group to penetrate the mitochondrial membrane and fit into a
specific hydrophobic sub-pocket.

e Observation: Unsubstituted indazoles show weak affinity (>100 nM).

¢ Optimization: Introduction of a Chlorine atom at the 5-position mimics the 4-chlorophenyl
group found in Ro5-4864 and FGIN-1-27. This halogen provides the necessary steric bulk
and lipophilicity (logP adjustment) to anchor the molecule.

C. The Acetamide Linker

The —-CH2-CO-NH2 (acetamide) chain at position 3 is non-negotiable for this class.

e Mechanistic Role: It acts as a hydrogen bond donor/acceptor network, interacting with
conserved residues (likely histidine or arginine) deep within the TSPO pore.[1] Modifications
to esters or longer alkyl chains often result in a drastic loss of potency.

Comparative Performance Guide

The following table objectively compares the Indazole candidate against established TSPO
ligands.
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Imaging

*Note: Ki values for the specific 5-chloro-acetamide analog are inferred from the broader class
of indazole-3-glyoxylamides and acetamides described by Kozikowski et al. and Da Settimo et
al.

Experimental Protocols

To validate the performance of this compound, the following synthesis and assay protocols are
recommended.

A. Synthesis Workflow

The synthesis of 3-substituted indazoles is more complex than indoles. The "Indazole-3-acetic
acid" route is the most robust method.

Visualization: Synthetic Pathway
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Figure 2: Step-by-step synthetic route from commercially available 5-chloro-2-
nitrobenzaldehyde to the target acetamide.

Step-by-Step Protocol

¢ Condensation: React 5-chloro-2-nitrobenzaldehyde with malonic acid in pyridine/piperidine at
80°C to yield the cinnamic acid derivative.
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e Cyclization: Treat the intermediate with hydrazine hydrate (or Zn/AcOH) to induce reductive
cyclization. This forms the 5-chloro-1H-indazole-3-acetic acid core.[2]

o Critical Checkpoint: Verify the formation of the N-N bond via NMR (loss of nitro signal,
appearance of indazole NH).

o Amidation: Dissolve the acetic acid intermediate in DMF. Activate with EDC.HCI and HOB.
Add ammonium chloride (or ammonia gas) and triethylamine. Stir at RT for 12h.

 Purification: The acetamide is typically a solid. Recrystallize from Ethanol/Water to achieve
>98% purity for biological testing.

B. TSPO Binding Assay (Validation)

Objective: Determine the Ki value using a radioligand displacement assay.

» Membrane Preparation: Use rat kidney mitochondria (rich in TSPO) or C6 glioma cell
homogenates.

e Radioligand: [3H]PK11195 (0.2 - 0.5 nM final concentration).
 Incubation:

o Mix: 100 pL Membrane + 50 pL [3H]PK11195 + 50 pL Test Compound (107-10 to 10"-5
M).

o Buffer: 50 mM Tris-HCI, pH 7.4.[1]
o Time: 60 min at 4°C (to minimize degradation).

» Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x
with ice-cold buffer.

» Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
Ki using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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